(1-Hydroxy-2-(pyridin-2-yl)ethylidene)bis(phosphonic acid)
Overview
Description
It has a molecular formula of C7H11NO7P2 and a molecular weight of 283.11 g/mol . This compound is primarily used in scientific research and has shown potential in various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NE58018 involves the reaction of pyridine-2-carbaldehyde with diethyl phosphite in the presence of a base, followed by hydrolysis to yield the final product. The reaction conditions typically include:
Reactants: Pyridine-2-carbaldehyde, diethyl phosphite
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux
Hydrolysis: Acidic or basic hydrolysis to obtain the final product
Industrial Production Methods
Industrial production of NE58018 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of pyridine-2-carbaldehyde and diethyl phosphite
Continuous Flow Reactors: To ensure efficient mixing and reaction
Purification: Crystallization or chromatography to obtain high-purity NE58018.
Chemical Reactions Analysis
Types of Reactions
NE58018 undergoes various chemical reactions, including:
Oxidation: NE58018 can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert NE58018 to its corresponding alcohol derivatives.
Substitution: NE58018 can participate in substitution reactions, where the pyridine ring can be functionalized with different substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Phosphonic acid derivatives
Reduction: Alcohol derivatives
Substitution: Functionalized pyridine derivatives
Scientific Research Applications
NE58018 has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
NE58018 exerts its effects by targeting specific molecular pathways. It acts as an inhibitor of farnesyl diphosphate synthase, an enzyme involved in the biosynthesis of isoprenoids. By inhibiting this enzyme, NE58018 disrupts the production of essential biomolecules, leading to various biological effects. The compound interacts with the active site of the enzyme, blocking its activity and preventing the formation of farnesyl diphosphate .
Comparison with Similar Compounds
Similar Compounds
NE58019: A closely related compound with similar bioactive properties.
NE58020: Another analog with slight variations in its chemical structure.
NE58021: A derivative with different functional groups attached to the pyridine ring
Uniqueness of NE58018
NE58018 is unique due to its specific inhibitory action on farnesyl diphosphate synthase, which distinguishes it from other similar compounds. Its ability to selectively target this enzyme makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)5-6-3-1-2-4-8-6/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNASZAYANFLID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105462-23-5 | |
Record name | NE-58018 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 105462-23-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NE-58018 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QRY57BJCX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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